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5-Aminothiophene-2-carbaldehyde

Catalog No.
S13618500
CAS No.
M.F
C5H5NOS
M. Wt
127.17 g/mol
Availability
In Stock
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5-Aminothiophene-2-carbaldehyde

Product Name

5-Aminothiophene-2-carbaldehyde

IUPAC Name

5-aminothiophene-2-carbaldehyde

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

InChI

InChI=1S/C5H5NOS/c6-5-2-1-4(3-7)8-5/h1-3H,6H2

InChI Key

QFBSIUIFNVITOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)N)C=O

5-Aminothiophene-2-carbaldehyde is an organic compound with the molecular formula C5_5H5_5NOS. It features a thiophene ring substituted with an amino group and an aldehyde group. This unique structure imparts significant reactivity and versatility, making it a valuable building block in organic synthesis and medicinal chemistry. The compound is characterized by its yellow to orange crystalline appearance and has been studied for its potential biological activities.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form 5-aminothiophene-2-carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield 5-aminothiophene-2-methanol.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various substituted thiophene derivatives.

Common reagents used in these reactions include potassium permanganate (for oxidation), sodium borohydride (for reduction), and alkyl halides or acyl chlorides (for substitution) .

Research indicates that 5-Aminothiophene-2-carbaldehyde exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: It has been explored for its potential as a therapeutic agent against different cancer cell lines, demonstrating cytotoxic effects .
  • Hepatitis B Virus Inhibition: Analogs of 5-Aminothiophene derivatives have been investigated for their ability to inhibit the replication of the hepatitis B virus, showcasing promising antiviral activity .

Several methods are available for synthesizing 5-Aminothiophene-2-carbaldehyde:

  • Condensation Reactions: One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of intermediate compounds that can be further transformed into 5-Aminothiophene-2-carbaldehyde.
  • Gewald Reaction: This method is often employed in industrial settings due to its efficiency and scalability. It typically involves the reaction of thioketones with α-halo esters in the presence of a base .
  • Alternative Synthetic Routes: Other synthetic pathways may involve different starting materials or reaction conditions, allowing for flexibility in production depending on desired yields and purity levels .

5-Aminothiophene-2-carbaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules and heterocycles.
  • Pharmaceutical Development: The compound is being explored as a precursor for developing new pharmaceutical agents with potential therapeutic effects.
  • Material Science: It is utilized in producing advanced materials, such as organic semiconductors and components for light-emitting diodes (OLEDs) .

The mechanism of action of 5-Aminothiophene-2-carbaldehyde involves its interaction with biological macromolecules. The presence of both amino and aldehyde groups allows it to form covalent bonds with proteins or enzymes, potentially inhibiting their activity or disrupting cellular processes. Additionally, the thiophene ring can interact with various biological receptors, contributing to its pharmacological effects .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-Aminothiophene-2-carbaldehyde. Here are some notable examples:

Compound NameKey Differences
2-AminothiopheneLacks the aldehyde group; different reactivity.
5-Aminothiophene-2-carboxylic acidContains a carboxylic acid group instead of an aldehyde; alters chemical properties.
2-ThiophenecarboxaldehydeLacks the amino group; affects biological activity and synthetic utility.

Uniqueness

The uniqueness of 5-Aminothiophene-2-carbaldehyde lies in its dual functionality provided by both amino and aldehyde groups on the thiophene ring. This combination allows for a wide range of chemical transformations, making it particularly valuable in various fields of research and industry .

The exploration of aminothiophene derivatives began in earnest with the development of the Gewald reaction in 1961, which provided a universal method for synthesizing 2-aminothiophenes. While 5-aminothiophene-2-carbaldehyde itself was not explicitly reported in early studies, its structural framework emerged as a logical extension of these foundational synthetic strategies. The compound gained prominence in the late 20th century as researchers sought to functionalize thiophene rings with both electron-donating (amino) and electron-withdrawing (aldehyde) groups to modulate electronic properties for material science and pharmaceutical applications.

Key milestones include:

  • 1960s: Gewald's pioneering work established routes to 2-aminothiophenes, laying the groundwork for later aldehyde-functionalized variants.
  • 1980s: Advancements in Vilsmeier-Haack formylation enabled selective introduction of aldehyde groups to thiophene systems, though early efforts focused on non-aminated analogs.
  • 2000s: Methodological refinements allowed tandem functionalization, combining amination and formylation steps to produce 5-aminothiophene-2-carbaldehyde in controlled yields.

Significance in Heterocyclic Chemistry

5-Aminothiophene-2-carbaldehyde occupies a unique niche due to its dual functionalization:

  • The amino group at C-5 participates in hydrogen bonding and serves as a directing group for electrophilic substitution.
  • The aldehyde moiety at C-2 provides a handle for condensation reactions and metal-catalyzed cross-couplings.

This bifunctional architecture enables the compound to act as a linchpin in constructing:

  • Fused polyheterocycles via intramolecular cyclizations
  • Schiff base ligands for coordination chemistry
  • Conjugated oligomers for organic electronics

The compound's synthetic versatility is underscored by its role in over 120 documented transformations, making it a cornerstone of modern thiophene chemistry.

The compound under investigation is systematically named as 5-aminothiophene-2-carbaldehyde according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules [1]. This name precisely describes the molecular structure by identifying the parent heterocycle (thiophene) and specifying the positions and nature of the substituents [2]. The numbering system for thiophene begins at the sulfur atom, which is considered position 1, though not explicitly numbered in the name [2] [3]. The substituents are then assigned position numbers based on this convention, with the amino group (-NH₂) at position 5 and the carbaldehyde group (-CHO) at position 2 [1] [4].

Alternative systematic names that have been documented for this compound include 5-amino-2-thiophenecarboxaldehyde and 2-aminothiophene-5-carboxaldehyde [4] [5]. These naming variations arise from different approaches to specifying the aldehyde functional group, either as "carbaldehyde" or "carboxaldehyde" [1] [4]. The Chemical Abstracts Service (CAS) has assigned the registry number 57500-50-2 to this compound, providing a unique identifier that is universally recognized in chemical databases and literature [4] [5].

The systematic naming of this compound follows the general IUPAC principles for heterocyclic compounds, where the parent structure (thiophene) is identified first, followed by locants (numbers) and substituent names [2] [6]. The thiophene ring is considered a monocyclic heteroarene with a five-membered ring containing one sulfur atom [2] [7]. The numbering convention for thiophene places the heteroatom (sulfur) at position 1, though this is implicit in the name rather than explicitly stated [6] [3].

IUPAC NameAlternative NamesCAS Registry Number
5-aminothiophene-2-carbaldehyde5-amino-2-thiophenecarboxaldehyde, 2-aminothiophene-5-carboxaldehyde57500-50-2

Molecular Formula and Weight Analysis

5-Aminothiophene-2-carbaldehyde has the molecular formula C₅H₅NOS, which indicates its composition of five carbon atoms, five hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom [1] [8]. This molecular formula reflects the thiophene core structure (C₄H₄S) with the addition of an amino group (NH₂) and a formyl group (CHO), minus the hydrogen atoms that are replaced by these substituents [1] [4].

The molecular weight of 5-aminothiophene-2-carbaldehyde is 127.17 g/mol, as calculated from the atomic weights of its constituent elements [1] [9]. This relatively low molecular weight contributes to certain physical properties of the compound, such as its potential for volatility and solubility characteristics [8] [9]. The elemental composition by weight can be calculated as: carbon (47.23%), hydrogen (3.96%), nitrogen (11.02%), oxygen (12.58%), and sulfur (25.21%) [1].

For precise identification and database searching, several additional molecular identifiers are available. The Standard InChI (International Chemical Identifier) for 5-aminothiophene-2-carbaldehyde is InChI=1S/C5H5NOS/c6-5-2-1-4(3-7)8-5/h1-3H,6H2, which provides a standardized textual representation of the molecular structure [1] [4]. The corresponding InChI Key, QFBSIUIFNVITOR-UHFFFAOYSA-N, serves as a condensed, fixed-length identifier derived from the InChI string [1] [4]. The SMILES notation (Simplified Molecular Input Line Entry System) for this compound is C1=C(SC(=C1)N)C=O, with the canonical SMILES representation being c1cc(sc1C=O)N [1] [4].

PropertyValueReference
Molecular FormulaC₅H₅NOS [1] [8]
Molecular Weight127.17 g/mol [1] [9]
Standard InChIInChI=1S/C5H5NOS/c6-5-2-1-4(3-7)8-5/h1-3H,6H2 [1] [4]
InChI KeyQFBSIUIFNVITOR-UHFFFAOYSA-N [1] [4]
SMILES NotationC1=C(SC(=C1)N)C=O [1]
Canonical SMILESc1cc(sc1C=O)N [4]

Stereochemical Considerations

5-Aminothiophene-2-carbaldehyde exhibits several important stereochemical features that influence its three-dimensional structure and chemical behavior [10] [11]. The thiophene ring itself is planar due to its aromatic character, with all five atoms of the ring (including the sulfur) lying in the same plane [12] [13]. This planarity is essential for the delocalization of π electrons throughout the ring system, contributing to the aromatic stability of the compound [12].

The aldehyde group at position 2 can adopt different conformations relative to the thiophene ring [10]. Specifically, the carbonyl oxygen can be oriented either toward the sulfur atom (syn-conformation) or away from it (anti-conformation) [10]. Studies on similar thiophene-2-carbaldehydes have shown that there is a rotational energy barrier of approximately 8-10 kcal/mol between these conformers, with the anti-conformer generally being slightly more stable [10]. This conformational preference is influenced by electronic factors, including dipole-dipole interactions and potential weak intramolecular hydrogen bonding [10] [14].

The amino group at position 5 introduces additional stereochemical considerations [11]. The nitrogen atom of the amino group has a pyramidal geometry in its ground state, with the lone pair occupying the fourth position of a tetrahedral arrangement [11] [15]. However, the barrier to inversion at this nitrogen is relatively low, allowing for rapid interconversion between the two possible pyramidal arrangements [15]. Furthermore, the amino group can rotate around the C-N bond, though this rotation may be partially restricted due to conjugation with the thiophene π-system [15] [12].

It is important to note that despite these conformational possibilities, 5-aminothiophene-2-carbaldehyde does not possess any stereogenic centers or axes that would lead to optical isomerism [11] [10]. The molecule is therefore achiral and does not exhibit enantiomerism [11]. The overall molecular geometry is predominantly planar, which facilitates maximum overlap of p-orbitals throughout the conjugated system of the thiophene ring and its substituents [12] [13].

Tautomeric Forms and Resonance Structures

5-Aminothiophene-2-carbaldehyde exhibits several important tautomeric forms and resonance structures that significantly influence its chemical properties and reactivity [16] [17]. The primary tautomeric equilibrium involves the keto form (aldehyde) and the enol form, where the aldehyde group (C=O with C-H) converts to an enol group (C-OH with C=C) [16] [17]. This keto-enol tautomerism is a common feature of aldehydes and ketones that possess at least one hydrogen atom on the carbon adjacent to the carbonyl group [16] [18].

In the case of 5-aminothiophene-2-carbaldehyde, the keto form (aldehyde) is overwhelmingly predominant at equilibrium (>99%), as is typical for most simple aldehydes [16] [17]. The enol form, while present in trace amounts, is less stable due to the loss of the strong carbonyl bond and the resonance stabilization it provides [17] [18]. However, the enol form can play a crucial role in certain chemical reactions, particularly those involving nucleophilic behavior at the carbon adjacent to the carbonyl group [16] [19].

The resonance structures of 5-aminothiophene-2-carbaldehyde are particularly important for understanding its electronic distribution and reactivity [13] [12]. The thiophene ring itself is aromatic, containing six π electrons (four from the double bonds and two from a lone pair on the sulfur atom), satisfying the Hückel rule for aromaticity (4n+2 π electrons, where n=1) [12] [13]. This aromaticity leads to significant electron delocalization throughout the ring system [12].

The amino group at position 5 further contributes to the resonance system through conjugation with the thiophene ring [15] [8]. The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the π system of the thiophene ring, increasing electron density particularly at positions 2 and 4 [8] [15]. This electron-donating effect influences the electronic distribution within the molecule and affects the reactivity of both the ring and the aldehyde group [8].

The aldehyde group at position 2 also participates in the overall conjugated system [14] [10]. The carbonyl group can accept electron density from the thiophene ring through resonance, creating a push-pull electronic system within the molecule [14]. This electronic communication between the electron-donating amino group and the electron-withdrawing aldehyde group, mediated through the thiophene ring, results in a polarized electronic structure that influences the compound's chemical behavior [8] [14].

Resonance FormStructural FeaturesElectronic DistributionRelative Contribution
Primary Canonical FormStandard representation with localized bondsLocalized electronsMajor
Amino Conjugation FormElectron donation from amino nitrogen to thiophene ringIncreased electron density at C-4 positionSignificant
Thiophene Resonance FormDelocalization within thiophene ring (4n+2 electrons)Aromatic sextet (6π electrons)Significant
Carbonyl Conjugation FormElectron withdrawal by carbonyl groupPartial positive charge on carbonyl carbonSignificant

In addition to keto-enol tautomerism, other potential tautomeric forms include imine tautomers involving the amino group, though these make negligible contributions to the overall equilibrium mixture under standard conditions [20] [18]. The predominance of the keto form is attributed to the greater stability of the C=O bond compared to the C=C bond of the enol form, as well as the preservation of aromaticity in the thiophene ring [16] [17].

Traditional synthetic approaches to 5-aminothiophene-2-carbaldehyde have relied primarily on well-established formylation methodologies and substitution reactions that have been refined over decades of research and development [1] [4] [5].

Vilsmeier-Haack Formylation Approaches

The Vilsmeier-Haack formylation represents one of the most extensively studied methodologies for introducing formyl groups into thiophene rings [1] [2]. This classical approach involves the reaction of thiophene derivatives with dimethylformamide and phosphorus oxychloride under controlled conditions. Recent advances have demonstrated that the Vilsmeier-Haack-Arnold formylation can achieve selective introduction of formyl groups at position 5 of the thiophene ring when reaction conditions are judiciously controlled [1] [2].

The mechanism involves initial formation of the Vilsmeier reagent from dimethylformamide and phosphorus oxychloride, followed by electrophilic attack on the electron-rich thiophene ring [1]. The regioselectivity depends critically on the electronic nature of existing substituents and reaction conditions. Studies have shown that careful control of the Vilsmeier-Haack-Arnold reagent can lead to yields ranging from 65-85% with improved selectivity for the desired 5-formylated products [1] [2].

Table 1: Vilsmeier-Haack Formylation Reaction Conditions and Outcomes

ParameterStandard ConditionsOptimized VHA ConditionsYield Improvement
TemperatureVariable controlJudiciously controlled33-40% → 65-85%
Reagent RatioExcess POCl₃/DMFControlled VHA reagentEnhanced selectivity
Reaction Time4-8 hours2-6 hoursReduced duration
SelectivityMixed productsPosition 5 selectiveImproved purity

The traditional Vilsmeier-Haack approach suffers from limitations including formation of regioisomeric mixtures and generation of phosphorus-containing waste streams [6]. When thiophene derivatives with 3-position substituents are employed, the reaction typically produces mixtures of 2-formyl and 4-formyl products in a 4:1 ratio, resulting in only approximately 33% yield of the desired 2-formyl derivative [6].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution has emerged as a versatile strategy for preparing N,N-disubstituted 5-aminothiophene-2-carboxaldehydes [4] [7]. This approach represents the first reported synthesis of such derivatives through nucleophilic displacement reactions. The methodology involves the reaction of 5-bromothiophene-2-carboxaldehyde with various nucleophiles under specific conditions.

The nucleophilic aromatic substitution mechanism proceeds through an addition-elimination pathway, where the nucleophile attacks the electron-deficient aromatic carbon bearing the bromine substituent [8] [9]. The thiophene ring activation occurs due to the electron-withdrawing nature of both the aldehyde group and the amino substituent, facilitating nucleophilic attack. The reaction demonstrates remarkable selectivity between primary and secondary amines, leading to formation of corresponding imines or amino derivatives respectively [4] [7].

Reaction Mechanism and Selectivity:

  • Primary amines: Formation of imine derivatives through condensation with the aldehyde group
  • Secondary amines: Direct nucleophilic substitution leading to amino-substituted products
  • Reaction conditions: Organic solvents, elevated temperatures (80-120°C)
  • Typical yields: 45-70% depending on nucleophile and conditions [4] [7]

A significant advancement in this methodology involves conducting nucleophilic aromatic substitution reactions in aqueous media [4] [7]. This water-based approach eliminates the need for organic solvents while maintaining good reaction efficiency. The aqueous conditions provide several advantages including environmental compatibility, simplified workup procedures, and often improved yields ranging from 50-80% [4] [7].

The selectivity observed in aqueous nucleophilic aromatic substitution reactions stems from the differential reactivity of primary versus secondary amines toward both the electrophilic aromatic carbon and the aldehyde functionality [4]. This dual reactivity pattern allows for synthetic control over the final product structure through careful selection of amine nucleophiles and reaction conditions.

Novel One-Pot Assembly Techniques

The development of one-pot assembly techniques represents a significant advancement in the efficient synthesis of highly functionalized 5-aminothiophene-2-carbaldehyde derivatives [10] [11]. These methodologies offer improved atom economy, reduced synthetic steps, and enhanced overall efficiency compared to traditional multi-step approaches.

Allenes and Isothiocyanate-Based Syntheses

The one-pot assembly of fully substituted alkyl 5-aminothiophene-2-carboxylates from allenes, isothiocyanates, and alkyl 2-bromoacetates represents a breakthrough in thiophene synthesis methodology [10]. This novel approach enables rapid construction of highly functionalized thiophene derivatives through a sequential reaction mechanism that proceeds efficiently under mild conditions.

The synthetic protocol involves the reaction of α-lithiated alkoxyallenes with isothiocyanates followed by treatment with alkyl 2-bromoacetates [10]. The process proceeds through in situ formation and intramolecular cyclization of alkyl 2-[(2-alkoxybuta-2,3-dienimidoyl)sulfanyl]acetates, which are 1-aza-1,3,4-triene intermediates [10]. The entire transformation completes within 30-45 minutes, demonstrating remarkable efficiency.

Mechanistic Pathway:

  • Initial Nucleophilic Attack: α-Lithiated alkoxyallenes attack isothiocyanates to form thioimidate intermediates
  • Alkylation Step: Treatment with alkyl 2-bromoacetates introduces the ester functionality
  • Cyclization Process: Intramolecular cyclization of the triene intermediate forms the thiophene ring
  • Aromatization: Final aromatization step yields the substituted aminothiophene product [10] [11]

The reaction demonstrates excellent functional group tolerance and provides access to alkyl 4-alkoxy-5-amino-3-methylthiophene-2-carboxylates in yields ranging from 65-85% [10]. The methodology allows for incorporation of diverse substituents through variation of the allene, isothiocyanate, and bromoacetate components.

Table 2: Allene-Isothiocyanate Assembly Reaction Parameters

ComponentTypical ExamplesFunctional Group ToleranceYield Impact
AllenesAlkoxyallenes, ArylallenesHigh65-85%
IsothiocyanatesAlkyl, Aryl derivativesExcellentConsistent
BromoacetatesMethyl, Ethyl, BenzylGoodModerate variation
Reaction Time30-45 minutes-Optimal efficiency

Solid Phosgene-Mediated Reactions

The utilization of solid phosgene equivalents in thiophene formylation reactions addresses safety concerns associated with gaseous phosgene while maintaining synthetic efficiency [12] [6]. These solid reagents, such as bis(trichloromethyl) carbonate or triphosgene, provide controlled release of phosgene equivalents under reaction conditions.

Solid phosgene-mediated reactions offer several advantages over traditional phosgene-based methodologies [12]:

  • Enhanced Safety: Elimination of gaseous phosgene handling requirements
  • Controlled Reactivity: Gradual release of active species prevents over-reaction
  • Improved Yields: Often superior to traditional formylation methods (55-75% typical yields)
  • Operational Simplicity: Easier handling and storage compared to gaseous reagents

The reaction mechanism involves initial activation of the solid phosgene equivalent, followed by formation of the active formylating species. This intermediate then undergoes electrophilic attack on the thiophene substrate, ultimately leading to formylated products through a controlled reaction pathway [12] [6].

The process for production of 2-thiophene aldehydes using formamides and phosgene has been optimized to achieve high yields from thiophene derivatives [6]. The methodology demonstrates particular effectiveness with substituted thiophenes, often providing superior selectivity compared to traditional Vilsmeier conditions.

Green Chemistry Innovations

The implementation of green chemistry principles in 5-aminothiophene-2-carbaldehyde synthesis has driven development of environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [3] [13] [14].

Solvent Optimization and Waste Reduction

Solvent optimization strategies have focused on replacement of traditional organic solvents with more environmentally benign alternatives or elimination of solvents entirely [3] [15] [14]. These approaches align with green chemistry principles while maintaining or improving synthetic efficiency.

Water-Based Synthesis:
The development of aqueous reaction conditions for 2-aminothiophene synthesis represents a significant advancement in sustainable methodology [14]. Research has demonstrated that nano-structured sodium calcium pyrophosphate (Na₂CaP₂O₇) serves as an effective base nano-catalyst for the Gewald reaction in pure water [14]. This approach provides several environmental benefits:

  • Complete elimination of organic solvents
  • Reduced toxicity of reaction medium
  • Simplified waste treatment procedures
  • Enhanced safety profile for large-scale operations

The aqueous Gewald reaction proceeds through the traditional mechanism but benefits from the unique properties of the nano-catalyst and water medium [14]. Yields ranging from 60-85% have been achieved under optimized conditions, demonstrating that environmental sustainability need not compromise synthetic efficiency.

Solvent-Free Conditions:
Mechanochemical synthesis approaches have eliminated solvent requirements entirely while achieving excellent yields [16] [15]. These methodologies employ physical mixing and grinding to promote chemical transformations, often under mild conditions. Benefits include:

  • Zero solvent consumption
  • Reduced energy requirements
  • Enhanced reaction rates through mechanical activation
  • Simplified product isolation procedures
  • Scalability for industrial applications

Table 3: Solvent Optimization Strategies and Environmental Impact

ApproachSolvent ReductionYield RangeEnvironmental BenefitScalability
Aqueous conditions100% organic solvent elimination60-85%High water compatibilityExcellent
Solvent-freeComplete elimination85-95%Zero waste generationSuperior
Deep eutectic solvents90% reduction70-85%Biodegradable mediumGood
Microwave-assisted50% reduction75-90%Energy efficiencyModerate

Microwave-Assisted Synthesis:
Microwave activation has proven highly effective for reducing reaction times and energy consumption in thiophene synthesis [17] [18]. The solvent-free, microwave-assisted coupling reactions achieve rapid synthesis of thiophene derivatives with excellent yields. For example, quaterthiophene synthesis completes in 6 minutes with 65% isolated yield, while quinquethiophene formation requires only 11 minutes for 74% yield [17] [18].

Catalytic Process Enhancements

Catalytic innovations have focused on development of recyclable, environmentally benign catalyst systems that enhance reaction efficiency while minimizing waste generation [3] [13] [19].

Heterogeneous Catalysis:
The implementation of heterogeneous catalyst systems provides significant advantages for sustainable thiophene synthesis [13] [19]. Sodium aluminate (NaAlO₂) has demonstrated excellent performance as an eco-effective and recyclable catalyst for 2-aminothiophene synthesis through the Gewald reaction [13]. Key benefits include:

  • Cost-effectiveness due to readily available starting materials
  • Mild reaction conditions reducing energy requirements
  • Excellent catalytic performance with consistent yields
  • Easy catalyst recovery and reuse capability
  • Environmental compatibility

The heterogeneous catalyst can be recovered through simple filtration and reused multiple times without significant loss of activity [13]. This recyclability significantly reduces the environmental impact and operational costs of the synthetic process.

Enzyme-Based Catalysis:
Recent developments have explored enzyme-catalyzed synthesis of 2-aminothiophenes in ionic liquid media [19]. This approach combines the selectivity and mild conditions of enzymatic catalysis with the unique properties of ionic liquids as reaction media. Benefits include:

  • High selectivity reducing side product formation
  • Mild reaction conditions (room temperature to 60°C)
  • Catalyst recyclability through ionic liquid recovery
  • Reduced environmental impact compared to traditional methods

Metal-Free Catalysis:
The development of metal-free catalytic systems addresses concerns about metal contamination and catalyst cost [15]. For example, 1,3-bis(carboxymethyl)imidazolium chloride serves as an effective metal-free heterogeneous catalyst for thiophene synthesis under solvent-free conditions [15]. This approach achieves:

  • Elimination of metal-based catalysts
  • Simplified product purification
  • Reduced catalyst costs
  • Enhanced environmental compatibility

Catalytic Optimization Results:

Catalyst SystemReaction ConditionsYield RangeRecyclabilityEnvironmental Score
NaAlO₂Mild, aqueous70-85%5+ cyclesExcellent
Na₂CaP₂O₇ nano-catalystWater, RT-80°C60-85%Multiple usesSuperior
Enzyme/ionic liquidMild, 25-60°C65-80%HighExcellent
Metal-free organocatalystSolvent-free, 80°C75-90%GoodVery good

The development of truly catalytic processes using substoichiometric amounts of readily available catalysts represents a significant advancement [20]. Research has demonstrated the use of boric acid salts as conjugate acid-base pairs in catalytic quantities for the cyclocondensation reactions leading to 2-aminothiophenes [20]. This approach achieves excellent yields while using minimal catalyst quantities, further enhancing the sustainability profile of the synthesis.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

127.00918496 g/mol

Monoisotopic Mass

127.00918496 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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